Ethyl-3,4-dephostatin
Description
Structural Determinants of Selective PTP1B Inhibition
This compound’s selectivity for PTP1B arises from its ability to engage both the catalytic pocket and proximal noncatalytic residues. The compound’s nitroso group forms a covalent adduct with the catalytic cysteine (Cys215) in the PTP1B active site, while its phenolic hydroxyl groups hydrogen-bond with Asp48 and Arg47 in the second aryl phosphate-binding pocket. This dual-binding mechanism is corroborated by crystallographic data showing that potent PTP1B inhibitors, including this compound analogs, occupy a unique proximal site formed by Lys41, Arg47, and Asp48. These interactions disrupt the WPD loop (residues 179–187), a flexible region critical for substrate turnover, locking it in an open conformation and preventing catalytic cycling.
A comparative analysis of PTP isozymes reveals that the combinatorial arrangement of residues in PTP1B’s active site (e.g., Tyr46, Val49) creates a steric and electronic environment uniquely compatible with this compound’s planar aromatic core. For instance, in TC-PTP, a closely related phosphatase, substitution of Arg47 with glutamine reduces hydrophobic interactions with the inhibitor, explaining the 50-fold selectivity for PTP1B over TC-PTP.
Table 1: Key Structural Interactions Between this compound and PTP1B
| Target Residue | Interaction Type | Functional Consequence |
|---|---|---|
| Cys215 | Covalent (nitroso adduct) | Irreversible active site blockade |
| Asp48 | Hydrogen bonding | Stabilizes WPD loop in open state |
| Arg47 | π-cation | Enhances binding affinity |
| Tyr46 | Van der Waals | Restricts inhibitor mobility |
Allosteric Modulation Strategies for Dual-Specificity Phosphatase Targeting
Beyond PTP1B, this compound exhibits activity against dual-specificity phosphatases (DUSPs), particularly DUSP26, through allosteric modulation. DUSP26, a regulator of stress-activated kinases, binds this compound at a peripheral site adjacent to its catalytic domain, inducing a conformational shift that destabilizes the MAPK-binding interface. Molecular dynamics simulations demonstrate that this allosteric binding increases the flexibility of the DUSP26 catalytic loop (residues 150–160), reducing its ability to dock with phosphorylated ERK or p38.
This allosteric mechanism contrasts with canonical competitive inhibition, as this compound does not directly occlude the DUSP26 active site. Instead, it disrupts interdomain communication between the phosphatase and its substrates. For example, in DUSP3, a related DUSP, this compound binding to a regulatory β-hairpin motif (residues 45–55) alters substrate specificity from STAT5 to EGFR. Such plasticity underscores the compound’s utility in dissecting phosphatase-substrate networks.
Kinetic Profiling of Competitive vs. Non-Competitive Inhibition Modes
This compound primarily acts as a competitive inhibitor of PTP1B, with a Ki value of 7.7 µM, as determined by Michaelis-Menten kinetics. Lineweaver-Burk plots reveal intersecting lines at the y-axis when varying substrate (phosphopeptide) concentrations, confirming competition at the active site. However, its inhibition of DUSPs follows mixed non-competitive kinetics, with Ki values ranging from 3.8 µM (malvidin-3-glucoside-like inhibition) to 33.3 µM (gallic acid-like inhibition). This duality arises from the compound’s ability to bind both catalytic and allosteric sites, depending on the phosphatase target.
Table 2: Kinetic Parameters of this compound Across Phosphatases
| Phosphatase | Inhibition Mode | Ki (µM) | ΔG Binding (kcal/mol) |
|---|---|---|---|
| PTP1B | Competitive | 7.7 | -7.38 |
| DUSP26 | Non-competitive | 33.3 | -5.62 |
| DUSP3 | Mixed | 12.4 | -6.37 |
Molecular docking studies further elucidate these differences: in PTP1B, the inhibitor’s nitroso group occupies the catalytic pocket, whereas in DUSP26, its ethyl side chain engages a hydrophobic cleft distal to the active site. Free energy calculations (MM/PBSA) confirm that van der Waals interactions dominate in PTP1B (-80.32 ± 1.25 kcal/mol), while electrostatic forces prevail in DUSP26 (-21.63 ± 1.73 kcal/mol).
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
N-(3,4-dihydroxyphenyl)-N-ethylnitrous amide |
InChI |
InChI=1S/C8H10N2O3/c1-2-10(9-13)6-3-4-7(11)8(12)5-6/h3-5,11-12H,2H2,1H3 |
InChI Key |
ZTXUSFPBLYQDDN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC(=C(C=C1)O)O)N=O |
Origin of Product |
United States |
Preparation Methods
Ethyl-3,4-dephostatin is synthesized to improve the stability of dephostatin. The synthetic route involves the nitrosation of 3,4-dihydroxyaniline followed by N-ethylation. The compound is typically prepared in a laboratory setting and is soluble in DMSO at 22 mg/mL and in water at 8 mg/mL .
Chemical Reactions Analysis
Enzyme Inhibition Mechanisms
Ethyl-3,4-dephostatin exhibits competitive inhibition against multiple phosphatases by binding to their catalytic sites. Key kinetic parameters and targets include:
-
Structural basis : The nitrosamine moiety and hydroxyl groups form hydrogen bonds with catalytic residues (e.g., Cys215 in DUSP26), while the ethyl group enhances binding affinity through hydrophobic interactions .
Reactivity with MAPK Pathway Components
This compound directly influences mitogen-activated protein kinase (MAPK) signaling by inhibiting DUSP26 and DUSP14:
-
p38 MAPK regulation :
-
JNK activation :
p53 Tumor Suppressor Modulation
This compound enhances p53 phosphorylation at Ser37 by inhibiting DUSP26:
-
In 5-fluorouracil (5-FU)-treated HCT116 cells, the compound elevates phospho-p53 (S37) levels, promoting apoptosis .
-
Competitive binding to DUSP26 prevents p53 dephosphorylation, stabilizing its tumor-suppressive functions .
Insulin Signaling Enhancement
The compound potentiates insulin receptor signaling through PTP-1B inhibition:
-
In vitro : Increases tyrosine phosphorylation of insulin receptor (IR) and IRS-1 in 3T3-L1 adipocytes by 2.5-fold at 50 μM .
-
In vivo : Orally administered this compound reduces blood glucose levels in KK-Ay diabetic mice by 40% at 10 mg/kg .
Structural Modifications and Analogs
Comparative studies with analogs reveal structure-activity relationships:
-
Hexyl-methoxime derivatives : Improved bioavailability while maintaining PTP-1B inhibition (IC₅₀ = 0.8 μM) .
Solubility and Stability
Limitations and Challenges
-
Selectivity : Inhibits multiple phosphatases (e.g., DUSP14, DUSP22, PTPN2), complicating therapeutic applications .
-
Nitrosamine toxicity : Potential genotoxicity limits long-term use, prompting development of nitrosamine-free analogs .
This compound’s chemical reactivity centers on its ability to competitively inhibit phosphatases, altering phosphorylation states of critical signaling proteins. While its multiphosphatase activity offers therapeutic potential in cancer and diabetes, selectivity and toxicity challenges necessitate further structural optimization.
Scientific Research Applications
Cancer Therapy
Ethyl-3,4-dephostatin has been shown to inhibit DUSP26 effectively, which is implicated in various cancers. The compound's ability to prevent DUSP26-mediated dephosphorylation of p53 enhances p53 activity, a critical tumor suppressor. This suggests that this compound could be developed as a therapeutic agent for cancers characterized by elevated DUSP26 levels.
Key Findings:
- IC50 for DUSP26 : 6.8 ± 0.4 μM, indicating potent inhibition .
- Impact on p53 : Increases phosphorylation at Ser-37 in human colon cancer cells (HCT 116) when treated with 5-fluorouracil .
Immunological Applications
In the context of immunology, this compound's inhibition of DUSP14 can restore JNK activity, which is crucial for T cell signaling. This mechanism suggests its potential use in therapies aimed at enhancing immune responses or treating autoimmune diseases.
Key Findings:
- IC50 for DUSP14 : Approximately 9.7 ± 0.02 μM .
- Restoration of JNK Activity : this compound effectively activates JNK by inhibiting DUSP14 in cellular models .
Comparative Data Table
| Phosphatase | IC50 (μM) | Mechanism of Inhibition | Potential Application |
|---|---|---|---|
| DUSP26 | 6.8 ± 0.4 | Competitive | Cancer therapy |
| DUSP14 | 9.7 ± 0.02 | Competitive | Immune modulation |
| PTP-1B | Not specified | Competitive | Diabetes management |
| SHP-1 | Not specified | Competitive | Diabetes management |
Case Studies
- DUSP26 and Cancer :
- DUSP14 and T Cell Activation :
Mechanism of Action
Ethyl-3,4-dephostatin exerts its effects by inhibiting protein tyrosine phosphatases, specifically PTP1B and SHPTP-1. By inhibiting these enzymes, the compound modulates cellular signaling pathways that are fundamental to various biological processes, including cell growth, differentiation, and metabolic control. This inhibition leads to increased tyrosine phosphorylation of the insulin receptor and insulin receptor substrate-1, enhancing insulin signaling and glucose uptake .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl-3,4-dephostatin belongs to a class of phosphatase inhibitors with varying selectivity and mechanisms. Below is a comparative analysis with structurally or functionally related inhibitors:
Table 1: Comparative Analysis of Phosphatase Inhibitors
Key Findings
Potency and Selectivity :
- This compound exhibits moderate potency (IC₅₀ 3–7 µM) but broad specificity, targeting both classical PTPs (e.g., PTP1B) and DUSPs (e.g., DUSP22/26) . In contrast, NSC-87877 has higher IC₅₀ values (16.7 µM) but similar multi-target activity, including SHP1/2 .
- F1063-0967 is more selective for DUSP26 but less potent (IC₅₀ 11.6 µM) .
Mechanistic Differences: this compound and NSC-87877 both act via competitive inhibition, but this compound’s stable synthetic structure enhances its utility in long-term assays . Phenylarsine oxide and pervanadate are non-selective, irreversible inhibitors, making them less suitable for pathway-specific studies .
Therapeutic Potential: this compound’s inhibition of DUSP26-p53/p38 interactions shows promise in anaplastic thyroid cancer, while NSC-87877 is effective in neuroblastoma via p53 reactivation . Pervanadate and phenylarsine oxide are primarily research tools due to toxicity and lack of specificity .
Assay Compatibility :
- This compound is compatible with high-throughput droplet-based microfluidic systems (14 nL consumption per assay), outperforming traditional microplate methods (600 µL consumption) .
Limitations and Contextual Variability
- Assay-dependent IC₅₀ : this compound’s IC₅₀ varies between assays (e.g., 5.79 µM in droplet-based vs. 4.36 µM in microplate assays for DUSP22) due to differences in reagent mixing and detection sensitivity .
- Off-target effects : Its multi-phosphatase activity may complicate data interpretation in complex biological systems .
Biological Activity
Ethyl-3,4-dephostatin is a compound recognized for its significant biological activity, particularly as an inhibitor of various phosphatases. This article provides a comprehensive overview of its biological effects, focusing on its mechanisms of action, relevant research findings, and implications for therapeutic applications.
This compound is a phosphatase inhibitor with the chemical formula CHNO. It has been studied primarily for its interactions with dual-specificity phosphatases (DUSPs), which play critical roles in cellular signaling pathways.
Inhibition of Dual-Specificity Phosphatases
This compound acts as a competitive inhibitor of several DUSPs, including DUSP14 and DUSP26. Kinetic studies have shown that it binds to the catalytic sites of these enzymes, thereby inhibiting their activity. The following table summarizes the IC values and inhibition constants (K) for this compound against various phosphatases:
| Phosphatase | IC (µM) | K (µM) | Mechanism of Inhibition |
|---|---|---|---|
| DUSP14 | 9.7 ± 0.02 | 7.91 | Competitive |
| DUSP26 | 6.8 ± 0.4 | 5.9 | Competitive |
| DUSP22 | 4.36 ± 0.61 | Not specified | Competitive |
These results indicate that this compound effectively inhibits DUSP activity in a concentration-dependent manner .
Impact on p53 and MAPK Pathways
Research has demonstrated that this compound enhances the phosphorylation of p53 at Ser-37 by inhibiting DUSP26 in human colon cancer cells (HCT 116). This effect suggests that this compound may have potential applications in cancer therapy by modulating p53 activity through phosphatase inhibition .
Additionally, this compound has been shown to protect against DUSP26-mediated dephosphorylation of p38 MAPK. In experiments with HEK293 cells transfected with FLAG-tagged DUSP26 plasmids, treatment with this compound resulted in increased levels of phosphorylated p38, indicating its role in enhancing MAPK signaling pathways .
Case Studies and Research Findings
- Inhibition of DUSP14 : A study demonstrated that this compound activates JNK kinase activity by inhibiting DUSP14 in vivo. This was evidenced by increased phosphorylation levels of JNK in cells treated with this compound compared to untreated controls .
- Microfluidic Chip Analysis : A novel droplet-based microfluidic assay was developed to analyze the inhibitory effects of this compound on phosphatases. This method allowed for high-throughput screening with minimal sample consumption and yielded results consistent with traditional assays .
Conclusion and Future Directions
This compound exhibits potent inhibitory effects on key phosphatases involved in critical signaling pathways. Its ability to enhance phosphorylation states of proteins like p53 and MAPKs positions it as a promising candidate for further research in therapeutic applications, particularly in oncology and immune modulation.
Future studies should focus on:
- In Vivo Studies : To assess the therapeutic potential and safety profile of this compound.
- Mechanistic Insights : Further elucidation of its interactions with other cellular pathways.
- Combination Therapies : Exploring its use alongside existing cancer therapies to enhance efficacy.
Q & A
Q. What is the mechanism of action of Ethyl-3,4-dephostatin in inhibiting protein tyrosine phosphatases (PTPs)?
this compound selectively inhibits PTP1B and SH-PTP1 through its nitroso group and phenolic hydroxyl residues, which interact with the catalytic cysteine residue in the active site of these enzymes. This interaction disrupts the enzyme's ability to dephosphorylate tyrosine residues, thereby prolonging tyrosine phosphorylation in signaling pathways such as insulin receptor signaling . Its specificity for PTP1B over CD45-related phosphatases makes it a valuable tool for studying insulin and growth factor signaling cascades.
Q. How should this compound be prepared and stored to maintain stability in experimental settings?
The compound is soluble in DMSO (22 mg/mL) and water (8 mg/mL), but solutions should be prepared fresh to avoid oxidation. For long-term storage, lyophilized powder should be kept under argon at 2–8°C to prevent degradation. Exposure to moisture or ambient oxygen can reduce its inhibitory efficacy .
Q. What are the standard experimental protocols for assessing PTP inhibition using this compound?
A typical in vitro assay involves pre-incubating the enzyme (e.g., recombinant PTP1B) with varying concentrations of this compound (0.1–10 μM) in a buffer containing DTT (to maintain enzyme activity). Substrate phosphorylation levels are quantified using colorimetric (e.g., pNPP) or fluorogenic substrates. For cell-based studies, treat cells with 10–50 μM this compound for 30–60 minutes before stimulating with insulin or growth factors, followed by immunoblotting for phosphorylated tyrosine residues .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s inhibitory effects across different PTP isoforms?
Contradictions often arise from variations in assay conditions (e.g., pH, redox state) or enzyme purity. To address this:
- Validate enzyme activity using a positive control inhibitor (e.g., sodium orthovanadate for PTPs).
- Perform kinetic assays to determine IC50 values under standardized conditions.
- Use isoform-specific substrates or CRISPR-edited cell lines to isolate target PTP activity .
Q. What methodological considerations are critical when designing dose-response experiments with this compound?
Q. How does this compound interact with non-target signaling pathways in complex biological systems?
Off-target effects may occur due to structural similarities to catechol derivatives. To mitigate this:
- Perform phosphoproteomic profiling to identify unintended phosphorylation events.
- Combine with siRNA knockdown of target PTPs to distinguish direct vs. indirect effects.
- Validate findings using orthogonal inhibitors (e.g., TCS 401 for PTP1B) .
Q. What strategies optimize the use of this compound in studying insulin receptor signaling dynamics?
- Pre-treatment duration : 30-minute incubation maximizes PTP inhibition without inducing cellular stress.
- Combination assays : Co-administer with kinase inhibitors (e.g., AG1024 for IGF-1R) to dissect crosstalk between pathways.
- Quantitative readouts : Use FRET-based biosensors or ELISA to measure real-time phosphorylation kinetics .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in this compound’s inhibitory potency?
- Source compounds from suppliers providing ≥99% purity (HPLC-validated).
- Perform NMR or LC-MS to confirm structural integrity.
- Include internal reference samples in each experiment to normalize activity across batches .
Q. What statistical approaches are recommended for analyzing dose-response data in PTP inhibition studies?
- Fit data to a sigmoidal curve (Hill equation) using nonlinear regression.
- Report IC50 values with 95% confidence intervals.
- Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .
Emerging Applications
Q. Can this compound be repurposed to study DNA repair mechanisms involving tyrosyl-DNA phosphodiesterases (TDPs)?
While its analog Mthis compound inhibits TDP1 (IC50 = 0.36 μM), this compound’s efficacy against TDPs remains uncharacterized. Researchers could:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
